3-((6-Methoxynaphthalen-2-yl)methyl)azetidine
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Overview
Description
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine is an organic compound with the molecular formula C15H17NO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Methoxynaphthalen-2-yl)methyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxynaphthalene and azetidine.
Reaction Conditions: The methoxynaphthalene is first functionalized to introduce a suitable leaving group, such as a halide or tosylate. This intermediate is then reacted with azetidine under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-hydroxy-2-naphthylmethylazetidine, while reduction of the azetidine ring can produce a more saturated nitrogen-containing compound.
Scientific Research Applications
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential neuroprotective effects, particularly in the context of ischemic brain injury. It has shown promise in reducing oxidative stress and inflammation, making it a candidate for further drug development.
Materials Science: The unique structural features of this compound make it a potential building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-((6-Methoxynaphthalen-2-yl)methyl)azetidine involves several molecular targets and pathways:
Anti-inflammatory and Antioxidant Effects: The compound has been shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, while downregulating pro-inflammatory mediators.
Mitochondrial Function: It improves mitochondrial ATP production and enhances the activity of enzymes involved in energy metabolism, such as Na+, K±ATPase and cytochrome c oxidase.
Cell Signaling: The compound modulates key signaling pathways, including the Akt pathway, which plays a role in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: This compound is structurally similar but features a propoxy group instead of a methoxy group.
Azetidine Derivatives: Various azetidine-based compounds have been explored for their potential therapeutic applications, particularly in the central nervous system.
Uniqueness
3-((6-Methoxynaphthalen-2-yl)methyl)azetidine stands out due to its specific combination of a methoxynaphthalene moiety and an azetidine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-[(6-methoxynaphthalen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C15H17NO/c1-17-15-5-4-13-7-11(2-3-14(13)8-15)6-12-9-16-10-12/h2-5,7-8,12,16H,6,9-10H2,1H3 |
InChI Key |
SASXINXJHGMSCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC3CNC3 |
Origin of Product |
United States |
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